Cas no 433258-64-1 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate)

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate 化学的及び物理的性質
名前と識別子
-
- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
- Oprea1_392301
- 433258-64-1
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate
- (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
- SR-01000499320
- F0624-0011
- AKOS002322419
- AB00684673-01
- SR-01000499320-1
-
- インチ: 1S/C15H10ClN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
- InChIKey: FCIHQNWIKXWXJR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C(=O)OCN1C(C2C=CC=CC=2N=N1)=O
計算された属性
- せいみつぶんしりょう: 315.0410689g/mol
- どういたいしつりょう: 315.0410689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 71.3Ų
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0624-0011-5μmol |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0624-0011-4mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0624-0011-20mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0624-0011-30mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0624-0011-1mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0624-0011-2mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0624-0011-2μmol |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0624-0011-20μmol |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0624-0011-5mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0624-0011-50mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoateに関する追加情報
Chemical Profile of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate (CAS No. 433258-64-1)
The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate, identified by its CAS number 433258-64-1, represents a significant area of interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzotriazine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of both a benzoyl moiety and a chlorobenzene group in its structure suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.
In recent years, the exploration of benzotriazine derivatives has been propelled by their demonstrated efficacy in modulating various enzymatic pathways and cellular processes. Specifically, the (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) moiety is known for its ability to engage with biological systems through hydrogen bonding and other non-covalent interactions. This feature has been exploited in the design of molecules that exhibit inhibitory effects on key therapeutic targets such as kinases and proteases. The benzoyl component further enhances the compound's potential by contributing to its lipophilicity and solubility profile, which are critical factors in determining oral bioavailability and tissue distribution.
Current research in this domain has highlighted the importance of optimizing the structural framework of benzotriazine derivatives to achieve enhanced pharmacological properties. For instance, studies have shown that modifications at the 3-position of the benzotriazine ring can significantly influence binding affinity and selectivity towards specific biological receptors. The incorporation of a 2-chlorobenzoate group into the molecular structure not only introduces additional electronic diversity but also provides a site for further functionalization through synthetic chemistry techniques. This dual functionality makes the compound a versatile scaffold for medicinal chemists seeking to develop novel therapeutic agents.
Advances in computational chemistry and molecular modeling have further accelerated the discovery process for benzotriazine-based compounds. By leveraging high-throughput virtual screening and structure-based drug design approaches, researchers can rapidly identify promising candidates like (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate that exhibit favorable interactions with target proteins. These computational methods have been instrumental in predicting binding modes and optimizing lead compounds before they enter expensive and time-consuming experimental validation phases.
Experimental validation of the pharmacological potential of this compound has been ongoing in several academic and industrial laboratories. Preliminary studies have suggested that it may possess inhibitory activity against certain kinases implicated in cancer progression. The precise mechanism of action remains under investigation, but early findings indicate that it could disrupt signaling pathways critical for cell proliferation and survival. Such findings align with broader trends in oncology research where benzotriazine derivatives are being explored as potential inhibitors of aberrant cellular signaling.
Beyond its applications in oncology, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate may also find utility in addressing other therapeutic areas such as inflammation and neurodegenerative diseases. The structural motifs present in this molecule allow for interactions with various biological targets beyond kinases, including transcription factors and ion channels. This broad spectrum of potential interactions makes it an attractive candidate for multitarget drug discovery efforts aimed at developing therapies with enhanced efficacy and reduced side effects.
The synthetic route to this compound exemplifies modern pharmaceutical chemistry techniques that emphasize efficiency and scalability. Key steps involve multi-step organic transformations starting from readily available precursors such as chlorobenzoyl chloride and malononitrile derivatives. Catalytic methods have been employed to streamline reactions while maintaining high yields and purity standards essential for pharmaceutical applications. These synthetic strategies not only facilitate rapid access to analogs for structure-activity relationship studies but also contribute to sustainable manufacturing practices by minimizing waste generation.
As our understanding of disease mechanisms continues to evolve at a rapid pace, compounds like (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate will play an increasingly important role in next-generation therapeutics. Their unique structural features combined with promising preclinical data position them as candidates for further development into novel drugs that address unmet medical needs across multiple disease indications. Continued investment in both synthetic chemistry innovation and biological evaluation will be crucial to realizing their full therapeutic potential.
433258-64-1 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate) 関連製品
- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)
- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)
- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)
- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)
- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)
- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)
- 1207829-84-2(4-(3,4-Dichlorophenyl)picolinic acid)
- 1105204-94-1(2-({1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}methyl)pyridine)
- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)




